Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been involved in novel synthesis methods such as ultrasonic and thermally mediated nucleophilic displacement, demonstrating its versatility in creating new compounds (Baker & Williams, 2003).
- Structural analysis of related compounds, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been conducted to understand their molecular associations and hydrogen bonding patterns (Lynch & Mcclenaghan, 2004).
Medicinal Chemistry and Biological Applications
- In the field of medicinal chemistry, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored for antimicrobial activities, highlighting its potential as a basis for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
- The compound has also been used in the synthesis of various derivatives with potential antitumor activities, as demonstrated in studies where its analogs were tested against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).
Industrial and Material Science Applications
- Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate derivatives have been studied for their corrosion inhibition properties, particularly in protecting metal alloys in acidic environments (Raviprabha & Bhat, 2019).
Chemistry and Synthesis Techniques
- The compound has been a key ingredient in developing new synthetic methods, such as one-pot synthesis approaches in ionic liquids, demonstrating its utility in modern synthetic chemistry (Yavari, Sayyed-alangi, Hajinasiri, & Sajjadi-Ghotbabadi, 2009).
- It has also facilitated the synthesis of new molecules with varied applications, such as piperidine substituted benzothiazole derivatives with potential biological activities (Shafi, Rajesh, & Senthilkumar, 2021).
properties
IUPAC Name |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVNUVYDPUXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
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